molecular formula C18H19N5O2 B5605342 4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole

4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole

Cat. No. B5605342
M. Wt: 337.4 g/mol
InChI Key: WJOPRHFAWLSYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(3-{[2-(3,5-Dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole derivatives typically involves multi-step chemical processes, starting from key intermediates such as 4-cyanopyrrolidin-3-ones. These intermediates undergo further reactions, including condensation and cyclization, to form the desired triazole derivatives. For instance, pyrrolo[3,4-c]isoxazole derivatives can be synthesized from these intermediates in a two-step process involving self-condensation and subsequent reactions with various reagents to introduce the triazole ring (Amer, Hammouda, El-ahl, & Abdel-Wahab, 2007).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the subject compound, often features non-coplanar arrangements of its constituent rings. X-ray crystallography reveals that in compounds such as 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, the triazole, pyridine, and benzene rings do not share a common plane, indicating significant structural diversity within this class of compounds (Liu et al., 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflective of their rich chemical properties. These compounds are synthesized through reactions such as the oxidative cyclization of hydrazines, which is facilitated by reagents like iodine(III) compounds. This method has been applied to synthesize new derivatives with potential antimicrobial activities (Prakash et al., 2011).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and crystalline structures, are influenced by their molecular arrangements and substituents. Compounds such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione demonstrate the impact of substituents on their oxidizing capabilities and physical characteristics, highlighting the versatility of the 1,2,4-triazole core in different chemical contexts (Zolfigol et al., 2006).

properties

IUPAC Name

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-17(13(2)25-21-12)16-7-4-8-23(16)18(24)14-5-3-6-15(9-14)22-10-19-20-11-22/h3,5-6,9-11,16H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOPRHFAWLSYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.